molecular formula C8H17N3O3 B14620670 1-(L-alpha-Glutamyl)-2-isopropylhydrazine CAS No. 60762-50-7

1-(L-alpha-Glutamyl)-2-isopropylhydrazine

Cat. No.: B14620670
CAS No.: 60762-50-7
M. Wt: 203.24 g/mol
InChI Key: HGFIFOSVDVQFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(L-alpha-Glutamyl)-2-isopropylhydrazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an L-alpha-glutamyl group attached to an isopropylhydrazine moiety. The L-alpha-glutamyl group is derived from L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes.

Preparation Methods

The synthesis of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves several steps, starting with the preparation of the L-alpha-glutamyl group. This group can be synthesized from L-glutamic acid through a series of chemical reactions, including protection and deprotection steps to ensure the selective formation of the desired product. The isopropylhydrazine moiety is then introduced through a coupling reaction, typically using reagents such as carbodiimides to facilitate the formation of the hydrazine bond.

Industrial production methods for this compound may involve the use of biotechnological processes, such as metabolic engineering of microorganisms to produce the L-alpha-glutamyl group, followed by chemical synthesis to attach the isopropylhydrazine moiety. These methods aim to improve yield and reduce the generation of by-products .

Chemical Reactions Analysis

1-(L-alpha-Glutamyl)-2-isopropylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(L-alpha-Glutamyl)-2-isopropylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves its interaction with specific molecular targets and pathways. The L-alpha-glutamyl group can interact with enzymes involved in amino acid metabolism, while the isopropylhydrazine moiety may interact with other cellular components. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

1-(L-alpha-Glutamyl)-2-isopropylhydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the L-alpha-glutamyl group and the isopropylhydrazine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

60762-50-7

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

4-amino-5-oxo-5-(2-propan-2-ylhydrazinyl)pentanoic acid

InChI

InChI=1S/C8H17N3O3/c1-5(2)10-11-8(14)6(9)3-4-7(12)13/h5-6,10H,3-4,9H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

HGFIFOSVDVQFMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C(CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.